Afimetoran, also known as BMS-986256, is an innovative compound developed by Bristol-Myers Squibb as a selective dual antagonist of Toll-like receptors 7 and 8 (TLR7 and TLR8). This compound is particularly significant in the context of autoimmune diseases, especially systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Afimetoran is characterized by its indole-based structure, which contributes to its pharmacological properties and efficacy in clinical settings.
Afimetoran was synthesized and developed by Bristol-Myers Squibb. It is currently undergoing clinical trials to evaluate its safety, tolerability, and efficacy in treating lupus-related conditions. The compound's development is part of a broader initiative to target TLRs, which play a crucial role in the immune response and are implicated in various autoimmune disorders .
The synthesis of Afimetoran involves several key steps that utilize advanced organic chemistry techniques. The compound was derived from an indole scaffold, which has been modified to enhance its potency and selectivity towards TLR7 and TLR8.
Afimetoran has a complex molecular structure characterized by the following features:
The indole core structure is crucial for its biological activity, allowing it to effectively interact with TLR7 and TLR8 .
The solubility of Afimetoran is reported to be 11.25 mM (5 mg/ml) in dimethyl sulfoxide (DMSO), which facilitates its use in various in vitro assays .
Afimetoran primarily functions through its ability to inhibit the signaling pathways activated by TLR7 and TLR8. This inhibition prevents downstream activation of inflammatory responses mediated by these receptors.
The mechanism of action for Afimetoran involves the stabilization of the inactive conformation of TLR7 and TLR8, thereby preventing their activation by endogenous ligands. This action leads to a reduction in pro-inflammatory cytokine production, which is particularly beneficial in autoimmune conditions like lupus.
In preclinical studies, Afimetoran has shown potent inhibition of NF-kB and interferon regulatory factor (IRF) signaling pathways downstream of TLR7 and TLR8 activation .
Afimetoran's primary application lies within the field of immunology, particularly for treating autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus. Its role as a selective inhibitor of TLR7 and TLR8 positions it as a novel therapeutic option that could potentially offer steroid-sparing effects for patients suffering from these conditions.
Clinical trials are ongoing to further explore its efficacy and safety profile, with promising results indicating that it may provide significant clinical benefits compared to existing treatments .
Afimetoran (BMS-986256) is an indole-based small molecule functioning as a dual and selective antagonist of Toll-like Receptors 7 and 8 (TLR7/8). Its molecular structure (C~26~H~32~N~6~O; molecular weight 444.58 g/mol) features a triazolopyridine core linked to an indole moiety, with piperidine and acetamide functional groups enabling high-affinity binding to TLR7/8 ligand pockets [1] [3]. This specific architecture allows afimetoran to maintain TLR7/8 in their inactive conformational states, preventing downstream signaling cascade initiation [3] [7].
Functionally, afimetoran exhibits equipotent inhibition of both human TLR7 and TLR8, with half-maximal inhibitory concentrations (IC~50~) consistently in the sub-nanomolar to low nanomolar range (0.2 - 5 nM) across cellular assays [2] [3]. This potency has been demonstrated using HEK-Blue™ reporter cell lines overexpressing human TLR7 or TLR8, where afimetoran robustly suppressed agonist-induced activation. Notably, afimetoran demonstrates species-specific selectivity: while effectively inhibiting mouse TLR7, it shows negligible activity against mouse TLR8, highlighting critical structural differences between human and murine TLR8 binding sites [3]. The compound maintains exceptional specificity, showing no significant inhibitory activity against other endosomal TLRs (TLR3, TLR9) or cell surface TLRs (TLR2, TLR4) even at micromolar concentrations [1] [3].
Table 1: In Vitro Potency Profile of Afimetoran Against Human and Murine TLRs
Target Receptor | Cell System | Agonist Used | IC₅₀ (nM) | Specificity Confirmed |
---|---|---|---|---|
Human TLR7 | HEK-Blue™ hTLR7 | R848 (100 ng/ml) | 0.2 - 1.0 | Yes (vs. TLR2/TLR4) |
Human TLR8 | HEK-Blue™ hTLR8 | TL8-506 (100 ng/ml) | 1.0 - 5.0 | Yes (vs. TLR3/TLR9) |
Mouse TLR7 | HEK-Blue™ mTLR7 | R848 (300 ng/ml) | 2.0 - 5.0 | Yes |
Mouse TLR8 | HEK-Blue™ mTLR8 | TL8-506 (3 µg/ml) | >1000 | Not applicable |
Activation of the nuclear factor kappa B (NF-κB) pathway is a central consequence of TLR7/8 signaling, driving the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α, which contribute significantly to systemic inflammation in autoimmune conditions like systemic lupus erythematosus (SLE) [4] [5]. Afimetoran exerts profound inhibitory effects on this pathway by preventing receptor dimerization and subsequent recruitment of the adaptor protein MYD88 – the critical initial step in NF-κB activation [1] [4].
Evidence from whole blood (WB) assays demonstrates afimetoran's potency in blocking NF-κB-dependent cytokine production. In WB samples from both healthy volunteers (HVs) and SLE patients, pre-treatment with afimetoran resulted in dose-dependent inhibition of TLR7- and TLR8-mediated IL-6 induction, with IC~50~ values consistently in the single-digit nanomolar range (1-10 nM) [2] [8]. Crucially, afimetoran demonstrates synergistic effects when combined with glucocorticoids like prednisolone. In vitro co-treatment studies revealed significantly greater suppression of IL-6 and IL-12p40 production compared to either agent alone, providing a molecular basis for observed steroid-sparing effects [2] [8].
The downstream functional impact includes attenuated monocyte activation, evidenced by afimetoran's potent inhibition (IC~50~ <10 nM) of TLR8 agonist-induced CD319 expression on monocytes in human WB assays [2]. In the BXSB mouse model of spontaneous lupus, afimetoran treatment significantly suppressed markers of kidney injury and plasma levels of NF-κB-dependent cytokines like IL-12p40, confirming pathway blockade translates to reduced end-organ damage [8].
Table 2: Afimetoran-Mediated Suppression of NF-κB-Dependent Cytokines and Cell Markers
Experimental System | Stimulus | Key Marker Assessed | Inhibition by Afimetoran | Combination Effect with Prednisolone |
---|---|---|---|---|
SLE Patient Whole Blood | TLR7/8 Agonist | IL-6 Production | >90% at 100 nM | Synergistic suppression |
Healthy Donor Whole Blood | TLR8 Agonist | CD319 on Monocytes | IC₅₀ ~ 5 nM | Not tested |
Gardiquimod-stimulated PBMCs | TLR7 Agonist | Inflammatory Cytokines | Significant suppression | Enhanced steroid response |
BXSB Lupus Model | Spontaneous | Plasma IL-12p40 | P < 0.05 - P < 0.001 | Greater suppression than monotherapy |
Beyond NF-κB, TLR7/8 activation robustly stimulates interferon regulatory factor (IRF) signaling pathways, culminating in type I interferon (IFN-α/β) production – a hallmark pathogenic driver in SLE [4] [5] [8]. Afimetoran effectively disrupts this axis by inhibiting IRF7 activation downstream of TLR7/8, thereby reducing IFN-α production primarily from plasmacytoid dendritic cells (pDCs) [5].
Studies utilizing THP1-Dual™ reporter cell lines engineered for IRF pathway detection provide direct mechanistic evidence. In hTLR8-expressing cells stimulated with the specific TLR8 agonist TL8-506, afimetoran treatment resulted in dose-dependent suppression of IRF-driven Lucia luciferase activity, with potency comparable to its inhibition of NF-κB-driven SEAP production [3]. This demonstrates afimetoran's dual-pathway blockade capability at both transcriptional regulatory nodes critical for inflammation and autoimmunity.
The clinical relevance of IRF pathway inhibition is profound. Persistent IFN signature elevation correlates with SLE disease activity and inadequate response to conventional therapies [4] [5]. By suppressing TLR7/8-driven IFN production at its source, afimetoran addresses a fundamental pathophysiological mechanism. Preclinical data further support this; in the NZB/W F1 mouse lupus model, afimetoran significantly reduced serum levels of IFN-γ and other interferon-induced chemokines, correlating with improved clinical outcomes [8]. Furthermore, its action synergizes with anti-type I IFN receptor strategies, suggesting potential for combination approaches targeting different nodes of the interferon axis [5] [7].
A key mechanism contributing to glucocorticoid resistance in SLE involves TLR7-mediated impairment of plasmacytoid dendritic cell (pDC) apoptosis. Activated pDCs exhibit reduced susceptibility to prednisolone-induced apoptosis, allowing their persistence and continued production of type I interferons and other pro-inflammatory cytokines [4] [5] [8]. Afimetoran directly counteracts this resistance mechanism.
In vitro experiments using human whole blood or isolated pDCs demonstrate that afimetoran reverses TLR7 agonist-induced blockade of glucocorticoid-driven pDC apoptosis. When pDCs are stimulated with TLR7 agonists like gardiquimod, they become markedly resistant to annexin V-positive apoptosis induced by prednisolone. Pre-treatment with afimetoran restores apoptotic sensitivity, significantly increasing the proportion of annexin V-positive pDCs compared to samples treated with prednisolone alone or control [2] [8]. This effect extends to B cells, another critical lymphocyte population in SLE pathogenesis [8].
This apoptosis-sensitizing effect provides a compelling cellular mechanism underlying afimetoran's observed steroid-sparing activity in vivo. In the spontaneous lupus-prone BXSB mouse model, afimetoran combined with low-dose prednisolone achieved significantly greater suppression of autoantibody titers (anti-Smith, anti-RNP, anti-SSA), plasma cytokines, and IFN-secreting pDCs than either treatment alone [8]. This synergy translates into reduced reliance on high-dose glucocorticoids to control disease activity, potentially mitigating the substantial toxicity associated with chronic steroid use. The restoration of pDC apoptosis represents a unique immunomodulatory action distinct from simply blocking receptor activation, positioning afimetoran as a promising candidate for overcoming therapeutic resistance in refractory SLE.
Table 3: Afimetoran's Effects on Immune Cell Apoptosis and Functional Consequences
Cell Type | Experimental Setting | Key Finding | Functional Consequence |
---|---|---|---|
Human pDCs | Whole Blood + TLR7 Agonist + Prednisolone | Afimetoran restores prednisolone-induced annexin V staining (apoptosis) | Reversal of TLR7-mediated glucocorticoid resistance |
Human B Cells | Whole Blood + TLR7 Agonist + Prednisolone | Increased B cell apoptosis with afimetoran + prednisolone vs. prednisolone alone | Reduction in autoantibody-producing cells |
Murine pDCs (BXSB) | In vivo treatment | Reduced frequency of IFN-secreting pDCs | Decreased type I interferon signature & clinical disease activity |
Autoantibody Titers | BXSB model sera | Greater suppression with afimetoran + prednisolone vs. monotherapies | Mitigation of humoral autoimmunity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0